4-Fluoro-2-iodophenol
Overview
Description
4-Fluoro-2-iodophenol is an organic compound with the molecular formula C6H4FIO. It is a solid compound that appears as white to light yellow crystals. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide. It is stable under normal conditions but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodophenol can be synthesized through the reaction of 2-iodophenol with copper(I) fluoride in an organic solvent. The reaction mixture is heated, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where 2-iodophenol and copper(I) fluoride are reacted under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones.
Reduction Reactions: The iodine atom can be reduced to form 4-fluorophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-fluoro-2-methoxyphenol.
Oxidation: Quinones are formed.
Reduction: 4-fluorophenol is produced.
Scientific Research Applications
4-Fluoro-2-iodophenol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Fluoro-2-iodotoluene
- 2-Fluoro-4-iodophenol
- 4-Fluoro-2-iodobenzoic acid
Comparison: 4-Fluoro-2-iodophenol is unique due to the presence of both fluorine and iodine atoms on the phenol ring, which imparts distinct reactivity and binding properties. Compared to 4-Fluoro-2-iodotoluene, it has a hydroxyl group that enhances its solubility in polar solvents. Unlike 2-Fluoro-4-iodophenol, the position of the substituents in this compound allows for different steric and electronic effects, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVHYAABUMDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436324 | |
Record name | 4-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-29-3 | |
Record name | 4-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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